molecular formula C17H15NO3 B4744725 8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4744725
M. Wt: 281.30 g/mol
InChI Key: OSUOPCUKRUOVRX-UHFFFAOYSA-N
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Description

8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound. It is known for its complex structure, which includes a quinoline core fused with a dioxole ring and a methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Cyclization: The intermediate product undergoes cyclization to form the dioxole ring.

    Introduction of the Methylphenyl Group: This step involves the Friedel-Crafts alkylation reaction, where the quinoline core is alkylated with a methylphenyl group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, using reagents like halogens or nitro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an apoptosis inducer, which can be useful in cancer research.

    Medicine: It has shown promise as an antineoplastic agent, inhibiting the proliferation of cancer cells.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with molecular targets such as topoisomerases, enzymes that regulate DNA topology. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells. Additionally, it may interact with other cellular pathways involved in cell cycle regulation and signal transduction.

Comparison with Similar Compounds

Similar compounds to 8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one include:

    Actinodaphnine: Another organic heteropentacyclic compound with a similar quinoline core structure.

    Pinacol Boronic Esters: These compounds share some synthetic routes and are valuable in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

IUPAC Name

8-(4-methylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10-2-4-11(5-3-10)12-7-17(19)18-14-8-16-15(6-13(12)14)20-9-21-16/h2-6,8,12H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUOPCUKRUOVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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